2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone
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Overview
Description
2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone is a complex organic compound that features a pyrimidine ring, a phenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone typically involves multiple stepsThe reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]ethanol
- 2-Amino-4,6-dimethylpyrimidine
- 2-Methyl-4-pyrimidinylmethanol .
Uniqueness
What sets 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]-3-phenyl-1-[4-(2-pyridyl)piperazino]-1-propanone apart from similar compounds is its unique combination of functional groups. The presence of the pyrimidine, phenyl, and piperazine rings in a single molecule allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H28N6O |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C24H28N6O/c1-18-16-19(2)27-24(26-18)28-21(17-20-8-4-3-5-9-20)23(31)30-14-12-29(13-15-30)22-10-6-7-11-25-22/h3-11,16,21H,12-15,17H2,1-2H3,(H,26,27,28) |
InChI Key |
LRITXLLJEHFVLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C |
Origin of Product |
United States |
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